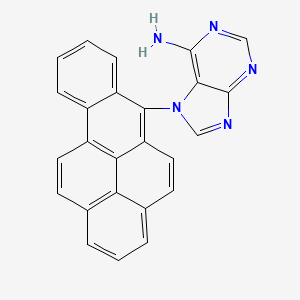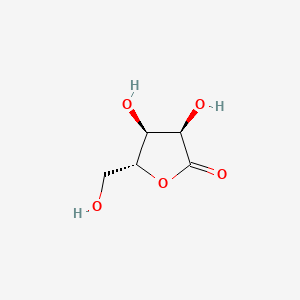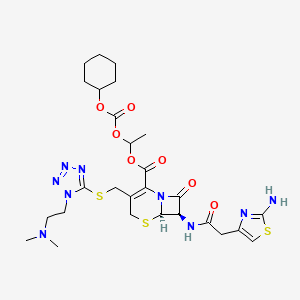
2/',3/'-Didehydro-2/',3/'-dideoxy-5-chlorocytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but has modifications that make it useful in various scientific and medical applications. This compound is particularly noted for its potential antiviral properties, especially against HIV.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine typically involves the transformation of ribonucleosides into their corresponding 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives. This process includes radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare the ribonucleoside 2’,3’-bisxanthates. In the subsequent radical deoxygenation reaction, tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) are used to replace hazardous Bu3SnH and AIBN, respectively .
Industrial Production Methods
An economical process for large-scale production involves the use of deoxyuridine derivatives as raw materials. This method is cost-effective and allows for easy reaction, separation, and purification .
化学反応の分析
Types of Reactions
2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include tris(trimethylsilyl)silane, 1,1’-azobis(cyclohexanecarbonitrile), and bromoethane. The conditions often involve radical deoxygenation and the use of environmentally friendly reagents .
Major Products Formed
The major products formed from these reactions are various 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives, which have significant antiviral properties .
科学的研究の応用
2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine has several scientific research applications:
Chemistry: It is used in the synthesis of other nucleoside analogs.
Biology: It is studied for its potential antiviral properties, particularly against HIV.
Medicine: It is explored as a potential therapeutic agent for viral infections.
作用機序
The mechanism of action of 2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine involves its incorporation into viral DNA, where it acts as a chain terminator. The lack of a 3’-OH group in the incorporated nucleoside analog prevents the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation, thereby terminating viral DNA growth .
類似化合物との比較
Similar Compounds
Zalcitabine (ddC): Another nucleoside analog with antiviral properties.
Didanosine (ddI): Used as an antiviral agent.
Stavudine (d4T): Known for its antiviral activity.
Uniqueness
2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine is unique due to its specific structural modifications, which enhance its antiviral properties and make it a valuable compound in scientific research and medical applications .
特性
CAS番号 |
124743-30-2 |
|---|---|
分子式 |
C9H10ClN3O3 |
分子量 |
243.65 g/mol |
IUPAC名 |
4-amino-5-chloro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H10ClN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m0/s1 |
InChIキー |
KOERXKFNWWUHEL-CAHLUQPWSA-N |
SMILES |
C1=CC(OC1CO)N2C=C(C(=NC2=O)N)Cl |
異性体SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)Cl |
正規SMILES |
C1=CC(OC1CO)N2C=C(C(=NC2=O)N)Cl |
| 124743-30-2 | |
同義語 |
2',3'-didehydro-2',3'-dideoxy-5-chlorocytidine D4CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,13,19,26-Tetrahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaene-5,17,24-trione](/img/structure/B1215153.png)


![1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate](/img/structure/B1215159.png)








